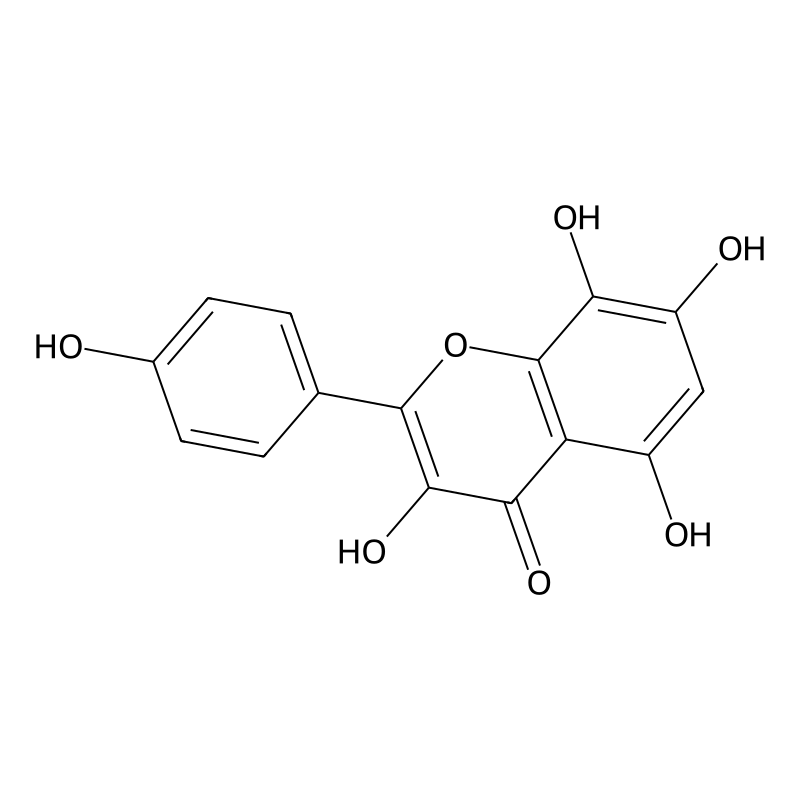

Herbacetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

pharmacokinetics of herbacetin absorption and metabolism

Pharmacokinetics and Metabolism Data

| Parameter | Description / Value | Experimental System | Source / Reference |

|---|---|---|---|

| Oral Bioavailability | Very low; parent herbacetin often undetectable in plasma after oral dose | Rats (4 mg/kg oral administration) | [1] |

| Primary Metabolic Pathway | Glucuronidation | In vivo (rat); in vitro (rat tissues) | [1] |

| Identified Metabolites | This compound glucuronides, sulfates, methylates, and an isomeric form | In vivo (rat bile, urine, feces) | [1] |

| Recovery in Excreta | Feces (main route); cumulative urinary & biliary recovery ~30% after IV dose | Rats | [1] |

| CYP450 Inhibition | Broad-spectrum inhibitor of major CYP450s (3A4, 2B6, 2C9, 2E1, 2D6) | In vitro (human liver microsomes) | [2] |

| CYP3A4 Inhibition (IC50) | 32 ± 8 μmol/L | In vitro (fluorimetric assay) | [3] |

| Key Structural Features for CYP Inhibition | 4-, 6-, and 8-position hydroxyl groups | In vitro (structure-activity relationship) | [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

Protocol: Identifying In Vivo Metabolites [1]

This protocol outlines the process for identifying the metabolites of this compound in a rat model.

- Animal Administration: Rats received this compound intravenously (5 mg/kg) or orally (50 mg/kg). Bile, urine, and feces were collected post-administration.

- Sample Preparation: Biological samples (bile, urine, plasma) were processed using solid-phase extraction (SPE) with Oasis HLB cartridges.

- Metabolite Identification: Analysis was performed using a Liquid Chromatography/Ion Trap Mass Spectrometry (LC/MSn) system. Metabolites were identified by comparing their full-scan mass spectra and fragmentation patterns (MSn) with those of the parent this compound compound.

- Quantification: The amounts of this compound and its metabolites in samples were determined using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Assessing CYP450 Inhibition [2]

This protocol describes how to evaluate the inhibitory effects of this compound on human cytochrome P450 enzymes.

- Incubation System: Experiments used a human liver microsome (HLM) incubation system.

- CYP450 Activity Probes: The metabolic activities of specific CYP450 isoforms were tracked using well-established marker reactions:

- CYP3A4: Testosterone 6β-hydroxylation

- CYP2B6: Bupropion hydroxylation

- CYP2C9: Tolbutamide methylhydroxylation

- CYP2E1: Chlorzoxazone 6-hydroxylation

- CYP2D6: Dextromethorphan O-demethylation

- Analytical Method: The formation of metabolites from these reactions was quantified using UPLC-MS/MS.

- Inhibition Kinetics: The type of inhibition (e.g., mixed, non-competitive) and inhibition constants (Ki) were determined by analyzing reaction rates at varying concentrations of both the substrate and this compound.

Metabolic and Experimental Pathways

The following diagrams illustrate this compound's metabolic fate and the key experimental workflow for enzyme inhibition studies.

This compound's metabolic fate and excretion after oral administration.

General workflow for determining this compound's inhibitory effect on CYP450 enzymes.

Key Implications for Drug Development

- Addressing Low Bioavailability: Formulation strategies like nanoparticles or co-administration with absorption enhancers may be necessary to improve systemic exposure [1] [4].

- Predicting Drug-Herbacetin Interactions: this compound's broad CYP450 inhibition suggests high potential for interactions with co-administered drugs metabolized by these enzymes, requiring careful investigation [2] [3].

- Leveraging Multi-Target Effects: As a natural product, this compound's broad activity aligns with the multi-target drug development paradigm for complex diseases [5].

References

- 1. Glucuronidation is the dominating in vivo metabolism ... [sciencedirect.com]

- 2. This compound Broadly Blocks the Activities of CYP450s by ... [pubmed.ncbi.nlm.nih.gov]

- 3. How Plant Polyhydroxy Flavonoids Can Hinder ... [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal metabolism of baicalein after oral administration ... [sciencedirect.com]

- 5. A new paradigm for drug discovery in the treatment of complex ... [cmjournal.biomedcentral.com]

herbacetin glucuronidation pathway in vivo

Herbacetin Glucuronidation: Core Findings

A 2018 study in the Journal of Functional Foods provides the most direct evidence, concluding that "glucuronidation is the dominating in vivo metabolism pathway of this compound" in rats [1] [2].

After oral and intravenous administration, researchers identified seven novel metabolites, with This compound glucuronides being the most abundant forms detected in bile, urine, and feces [1]. The study highlighted an extensive first-pass metabolism, where this compound is rapidly absorbed and then heavily metabolized in the liver [1] [2].

The table below summarizes the key pharmacokinetic parameters from this study:

| Parameter | Value (Mean ± SD) | Significance |

|---|---|---|

| Absolute Bioavailability (F) | 1.32% | Indicates very low systemic availability of the parent compound due to extensive pre-systemic metabolism (e.g., in gut/liver) [1]. |

| Systemic Clearance (CL) | 16.4 ± 1.92 mL/kg/min | Suggests a high extraction ratio and rapid removal of this compound from systemic circulation [1]. |

| Elimination Half-Life (t₁/₂) | 11.9 ± 2.7 min | Confirms rapid elimination from the body [1]. |

| Primary Excretion Route | Urine (as glucuronides) | Glucuronide-conjugated metabolites are the primary form eliminated from the body [2]. |

The Glucuronidation Pathway and Its Context

The following diagram illustrates the general glucuronidation pathway and its specific application to this compound, based on the described metabolic fate.

Mechanism and Key Players

- Enzymes: Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located in the endoplasmic reticulum [3] [4]. These enzymes are highly expressed in major drug-metabolizing organs, primarily the liver, but also significantly in the intestine and kidneys [5] [6].

- Process: UGTs facilitate the transfer of a glucuronic acid moiety from a cofactor (UDP-glucuronic acid, UDPGA) to a substrate molecule [5]. This conjugation dramatically increases the water solubility of the compound, facilitating its elimination via bile or urine [3] [5].

- Impact on this compound: For this compound, this process means that after oral administration, the parent compound you intend to deliver is rapidly converted into more soluble glucuronide metabolites before it even reaches systemic circulation [1]. This is a key reason for its low recorded bioavailability.

Experimental Protocols from Key Studies

The primary study on this compound glucuronidation employed a comprehensive approach to map its metabolic fate [1].

In Vivo Animal Model and Dosing

- Animal Model: Sprague-Dawley rats.

- Dosing: this compound was administered via both intravenous (IV) injection and oral gavage to compare systemic versus oral pharmacokinetics.

- Sample Collection: Biological samples including plasma, bile, urine, and feces were collected at predetermined time points post-administration [1].

Analytical Methods for Metabolite Identification and Quantification

The study combined two powerful analytical techniques:

- Qualitative Analysis: Liquid chromatography/ion trap mass spectrometry (LC/MSn) was used for the initial identification and structural characterization of this compound metabolites. The ion trap mass spectrometer is particularly suited for this as it allows for full-scan MS without significant sensitivity loss, enabling the discovery of novel metabolites [1].

- Quantitative Analysis: Ultra-liquid chromatography coupled with mass spectrometry (UPLC/MS) was then employed to precisely determine the concentration of this compound and its identified metabolites in the collected biological samples. This allowed for the construction of concentration-time curves and the calculation of pharmacokinetic parameters [1].

In Vitro Enzyme Kinetics

- Tissue Preparation: Rat intestinal and hepatic microsomes were prepared.

- Incubation: this compound was incubated with these microsome preparations to study the enzyme kinetics of its metabolism in specific tissues. This step helped confirm the liver and intestine as major sites of this compound glucuronidation [1].

Research Implications and Future Directions

The extensive glucuronidation of this compound presents both a challenge and an opportunity for drug development.

- Challenge for Oral Bioavailability: The low systemic exposure of the parent this compound due to rapid and extensive glucuronidation is a significant hurdle for developing oral formulations [1]. This is a common issue for many flavonoid compounds.

- Opportunity with Metabolites: The high systemic exposure of This compound-glucuronides raises important questions. It is crucial to investigate whether these glucuronide metabolites possess any biological activity themselves, as is the case with compounds like morphine-6-glucuronide [6]. Their role in the observed in vivo efficacy of this compound needs to be elucidated.

- Advanced Modeling: To better predict human pharmacokinetics, the primary study successfully developed a Physiologically Based Pharmacokinetic (PBPK) model using GastroPlus software [2]. Future research should leverage such models, as they can integrate data on metabolism, transporter interactions, and enterohepatic recycling to provide a more accurate prediction of in vivo behavior in humans [4].

References

- 1. Glucuronidation is the dominating in vivo metabolism pathway of this compound: Elucidation of this compound pharmacokinetics after intravenous and oral administration in rats - ScienceDirect [sciencedirect.com]

- 2. Glucuronidation is the dominating in-vivo metabolism ... [jstage.jst.go.jp]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities with Predicting In Vivo Phase II Metabolism via Glucuronidation From In Vitro Data | Current Pharmacology Reports [link.springer.com]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. Glucuronidation - an overview | ScienceDirect Topics [sciencedirect.com]

Summary of Herbacetin's Efficacy & Preliminary Safety Data

| Study Focus / Model | Key Efficacy Findings | Safety / Toxicity Observations | Citation |

|---|---|---|---|

| KAT-II Inhibition (In vitro) | Potent, reversible inhibitor (IC50: 5.98 µM). Proposed for neurological diseases. | No effect on HepG2 cell viability at concentrations required for inhibition. | [1] |

| Asthma (In vivo & In vitro) | Reduced inflammation & apoptosis via SGK1/NF-κB pathway. | Showed protective effects; explicit toxicity not assessed in this study. | [2] |

| Doxorubicin-Induced Cardiotoxicity (In vivo & In vitro) | Protected heart tissue by inhibiting oxidative stress & ferroptosis via ACSL4. | Mitigated drug-induced damage; demonstrated safety in this disease model. | [3] [4] |

| Influenza Virus & Lung Fibrosis (In vivo & In vitro) | Alleviated lung injury/fibrosis by binding viral neuraminidase. | Showed therapeutic benefit; explicit toxicity not the focus. | [5] |

| Anti-Inflammatory Effects (In vitro) | Inhibited iNOS/NO production via JNK/NF-κB in macrophages. | No cytotoxicity observed in RAW264.7 cells at 10, 25, and 50 µM. | [6] |

| Hepatic Encephalopathy (In vivo) | Neuroprotective & cognitive enhancing via AMPK/SIRT1 pathways. | Improved liver and brain markers, indicating protective effects against toxicity. | [7] |

| Comprehensive Review | Summarizes pharmacological activities. | Notes that toxicity has not been studied and low bioavailability is a challenge. | [8] |

Mechanistic Pathways of Herbacetin

The therapeutic and protective effects of this compound are mediated through several key cellular pathways, as illustrated below.

Figure 1: Multi-target mechanisms of this compound. HBT interacts with specific targets to modulate key cellular pathways, leading to diverse pharmacological outcomes. [2] [3] [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

Cell Viability Assay (MTT/CCK-8)

- Purpose: To assess the cytotoxic effects of this compound.

- Cell Lines: Commonly used include RAW264.7 (murine macrophages), HepG2 (human liver carcinoma), and MC3T3-E1 (mouse osteoblasts) [1] [9] [6].

- Procedure:

- Seed cells in a 96-well plate and allow to adhere.

- Treat with a range of this compound concentrations (e.g., 0-50 µM) for a set period (e.g., 24 hours).

- Add MTT reagent (0.5 mg/mL) or CCK-8 solution (10 µL) to each well and incubate for 1-4 hours at 37°C.

- Measure the absorbance of the formed formazan product at 490-570 nm using a microplate reader.

- Cell viability is expressed as a percentage relative to the untreated control group.

Molecular Binding Assays

- Purpose: To confirm direct interaction between this compound and its putative protein targets.

- Techniques:

- Pull-down Assay: Cell lysates are incubated with This compound-conjugated Sepharose 4B beads. After washing, bound proteins are eluted and detected by Western blotting [9].

- Cell Thermal Shift Assay (CETSA): Based on ligand-induced protein stabilization. Protein samples from this compound-treated and control cells are heated. The stability of the target protein is analyzed by Western blot, where a shift indicates this compound binding [5].

- Biolayer Interferometry (BLI): A biosensor tip immobilized with the target protein is dipped into this compound solutions. The binding kinetics (on-rate and off-rate) are measured in real-time by light interference [5].

In Vivo Toxicity & Efficacy Models

- Purpose: To evaluate systemic toxicity and therapeutic potential in a whole organism.

- Common Models: Mice and rats [2] [3] [7].

- Procedure:

- Dosing: this compound is typically administered via intraperitoneal injection or oral gavage. Doses in recent studies range from 20 to 100 mg/kg body weight [2] [7].

- Duration: Pre-treatment for up to 30 days before inducing injury, followed by co-treatment for several days [7].

- Toxicity Endpoints: Monitor body weight, organ weight, and serum biomarkers of organ damage.

- Specific Assays:

- Serum Biochemistry: Analyze liver function (ALT, AST) and kidney function (Creatinine) [7].

- Oxidative Stress Markers: Measure levels of MDA, GSH, and SOD activity in tissue homogenates [3] [7].

- Cytokine Levels: Quantify pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in serum or tissue using ELISA [2] [6].

Key Insights for Researchers

- Favorable Preliminary Safety: Current evidence indicates low cytotoxicity in various cell lines and protective effects in multiple animal models of disease, showing no signs of acute toxicity at efficacious doses [1] [6].

- Major Knowledge Gap: A systematic toxicological assessment is absent. The scientific community has explicitly identified that toxicity has not been studied and this remains a critical area for future research before clinical development [8].

- Pharmacokinetic Challenge: this compound is noted to have low bioavailability, which is a significant hurdle for its development as a therapeutic agent and may influence its toxicity profile [8].

- Drug Interaction Potential: this compound has been shown to broadly inhibit Cytochrome P450 (CYP450) enzymes, which are critical for drug metabolism. This suggests a high potential for this compound to cause drug-drug interactions if co-administered with other medications [10].

References

- 1. Identification of Two Flavonoids as New and Safe Inhibitors ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Asthma Development by Blocking the ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound mitigates oxidative stress and ferroptosis to ... [sciencedirect.com]

- 4. This compound as a Novel Ferroptosis Inhibitor for Mitigating ... [papers.ssrn.com]

- 5. This compound Alleviates Influenza Virus-Induced Lung Injury ... [mdpi.com]

- 6. This compound inhibits inducible nitric oxide synthase via JNK ... [sciencedirect.com]

- 7. Neuroprotective and cognitive enhancing effects of this compound ... [communities.springernature.com]

- 8. A comprehensive review of this compound: From chemistry to ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound treatment remitted LPS induced inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound Broadly Blocks the Activities of CYP450s by Different ... [semanticscholar.org]

herbacetin colonic degradation first pass metabolism

Quantitative Pharmacokinetic Profile of Herbacetin

The table below summarizes the key pharmacokinetic parameters of this compound established in rat studies, which are critical for understanding its metabolic fate.

| Pharmacokinetic Parameter | Value | Administration Route | Key Finding |

|---|---|---|---|

| Oral Bioavailability (F) | 1.32% | Oral | Very low, indicating extensive first-pass metabolism [1] |

| Clearance (CL) | 16.4 ± 1.92 ml/kg/min | Intravenous | High systemic clearance [1] |

| Half-Life (t₁/₂) | 11.9 ± 2.7 min | Intravenous | Rapid elimination from systemic circulation [1] |

| Time to Cₘₐₓ (Tₘₐₓ) | ~6.75 min | Oral | Rapid absorption [2] |

| Dominant Metabolic Pathway | Glucuronidation | Oral & Intravenous | This compound-glucuronides are the most abundant metabolites in systemic circulation [1] [3] |

| Primary Excretion Route | Urine | Oral & Intravenous | Primarily excreted as glucuronide conjugates [1] |

Identified Metabolites and Metabolic Pathways

Researchers have identified several metabolites of this compound, which are listed in the table below.

| Metabolite Type | Examples |

|---|---|

| Glucuronide Conjugates | This compound glucuronides (multiple isomers) [1] [3] |

| Sulfate Conjugates | This compound sulfates [3] |

| Methylated Conjugates | This compound methylates [3] |

| Isomeric Forms | Isomers of this compound [3] |

The overall metabolic journey of this compound after oral administration can be visualized as follows:

Experimental Protocols for Metabolism Studies

The key findings on this compound's metabolism were elucidated using the following detailed experimental methodologies.

In Vivo Pharmacokinetic and Metabolite Identification Study [1] [3]

- Animal Model: Rats

- Dosing: this compound administered both intravenously and orally.

- Sample Collection: Bile, urine, and feces were collected after administration.

- Analytical Method - Qualitative:

- Technique: Liquid chromatography/ion trap mass spectrometry (LC/MSn).

- Purpose: To identify and profile unknown metabolites.

- Procedure: Full scan mass spectra (m/z 150-900) of samples from dosed rats were compared against blank samples and parent this compound to identify potential metabolites.

- Analytical Method - Quantitative:

- Technique: Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS).

- Purpose: To determine the concentration of this compound and its quantified metabolites in biological samples.

- Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t₁/₂, CL, F) were calculated from plasma concentration-time profiles of this compound and its metabolites.

In Vitro Enzyme Kinetic Studies [1] [3]

- Tissue Preparations: Utilized microsomal preparations or tissue S9 fractions from rat liver and intestine.

- Incubation: this compound was incubated with these preparations under physiological conditions (e.g., 37°C, appropriate pH buffer).

- Cofactor Supplementation: Added UDPGA (Uridine 5'-diphosphoglucuronic acid) for glucuronidation studies and PAPS (3'-Phosphoadenosine-5'-phosphosulfate) for sulfation studies to provide the necessary conjugating groups.

- Reaction Monitoring: The formation of metabolites (e.g., glucuronides) was measured over time, typically using LC-MS/MS.

- Kinetic Analysis: Reaction velocity was plotted against substrate concentration. Data was fitted to the Michaelis-Menten model to determine kinetic parameters (Vmax, Km) and understand the efficiency of metabolism in different tissues.

Implications for Drug Development

The extensive first-pass metabolism of this compound presents both challenges and opportunities for its development as a therapeutic agent.

- Low Oral Bioavailability: The very low systemic levels of the parent this compound aglycone suggest that its documented pharmacological effects in preclinical studies are likely mediated by its circulating metabolites, such as glucuronides [1] [2]. This necessitates a shift in focus from the parent compound to its active metabolites during drug candidate selection and efficacy assessment.

- Utilizing Modeling Tools: A Physiologically Based Pharmacokinetic (PBPK) model was successfully developed using GastroPlus software to simulate this compound's pharmacokinetics [1]. This model is a valuable tool for predicting human pharmacokinetics, informing dose selection, and planning future clinical trials.

- Formulation Strategies: To overcome the low bioavailability, alternative delivery strategies could be explored. These may include prodrug approaches designed to resist first-pass metabolism or alternative routes of administration that bypass pre-systemic metabolism [2].

References

herbacetin physicochemical characteristics

Physicochemical and ADMET Properties

The table below summarizes the core structural and predicted properties of herbacetin, which influence its behavior in biological systems.

| Property | Description / Value |

|---|---|

| Common Name | This compound [1] |

| Systematic Name | 3,5,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one [1] |

| Molecular Formula | C15H10O7 [1] |

| Exact Mass | 302.0427 Da [1] |

| Classification | Flavonol (a subclass of flavonoids) [2] |

| Hydrogen Bond Donors | 5 [1] |

| Hydrogen Bond Acceptors | 7 [1] |

| Calculated logP | 2.89 [1] |

| Topological Polar Surface Area (TPSA) | 131.36 Ų [1] |

| Bioavailability Challenge | Like most flavonoids, this compound has low aqueous solubility and bioavailability, limiting its drug development potential. Strategies such as creating inclusion complexes or nanostructures can significantly improve these parameters. [3] |

For its glycosylated derivative, This compound 7-glucoside, the key properties are:

| Property | Description / Value |

|---|---|

| Common Name | This compound 7-glucoside (Herbacitrin) [4] |

| Molecular Formula | C21H20O12 [4] |

| Exact Mass | 464.0955 Da [4] |

| Calculated logP | 2.08 [4] |

| Topological Polar Surface Area (TPSA) | 212.58 Ų [4] |

Documented Biological Activities & Mechanisms

Preclinical studies have identified several key biological activities for this compound.

| Activity | Proposed Mechanism / Molecular Target | Experimental Model |

|---|---|---|

| Antidiabetic / Anti-obesity | Regulates hepatic lipid metabolizing enzymes; reduces lipid accumulation and improves insulin sensitivity. [5] | C57BL/6 J mice with high-fat-diet-induced insulin resistance. [5] |

| Neuroprotective | Reduces oxidative stress and alpha-synuclein accumulation; inhibits intrinsic caspase-dependent apoptotic pathway. [6] | Human dopaminergic neuroblastoma cells exposed to MPP+ neurotoxin (a Parkinson's disease model). [6] |

| Enzyme Inhibition | Ornithine Decarboxylase (ODC): Selective, dose-dependent inhibitor. [1] Acetylcholinesterase (AChE): IC₅₀ = 1.37 μM. [1] Cytochrome P450 3A4 (CYP3A4): IC₅₀ = 32 ± 8 μmol/L. [2] | In vitro assays (recombinant enzymes, cancer cell lines, HCT116 xenograft mice for ODC). [1] [2] | | Anticancer | Suppresses anchorage-independent growth and tumor growth in xenograft models; inhibits ERK1/2 and p90RSK phosphorylation and AP-1 activation. [1] | HCT116 and HT29 colon cancer cells; HCT116 xenograft mice. [1] |

The neuroprotective mechanism of this compound against Parkinson's disease pathology can be visualized as follows:

This compound counteracts MPP+-induced neurotoxicity through multiple pathways.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

Protocol: High-Fat-Diet-Induced Insulin Resistance Model

This protocol assesses the anti-metabolic syndrome activity of this compound in vivo.

- Animal Model: C57BL/6J mice [5]

- Induction of Condition:

- OIR Control Group: Fed a high-percent dietary fat diet for 12 weeks to induce obesity-associated insulin resistance (OIR). [5]

- Treatment:

- Key Outcome Measurements:

- Physiological: Body weight, calorie intake. [5]

- Blood Biochemistry: Plasma glucose, insulin, HbA1c levels, and HOMA-IR calculation. [5]

- Liver Analysis: Lipid profile (cholesterol, triglycerides, free fatty acids), and activity of lipid-metabolizing enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase). [5]

- Gene Expression: Hepatic mRNA levels of genes involved in lipid regulation (e.g., SREBP-1, PPARα). [5]

Protocol: In Vitro CYP3A4 Inhibition Assay

This fluorimetric method is used to evaluate the potential for this compound to cause food-drug interactions by inhibiting a major metabolizing enzyme.

- Enzyme Source: Human recombinant CYP3A4 Baculosomes. [2]

- Reaction Conditions:

- Assay Procedure:

- Data Analysis:

Research Implications and Future Directions

The data indicates this compound is a multifaceted molecule with therapeutic potential for metabolic, neurological, and oncological diseases. Its primary challenge for drug developers is its inherently low bioavailability, a common issue for flavonoids [3]. Future research should prioritize:

- Formulation Strategies: Investigating advanced delivery systems like phospholipid complexes, inclusion complexes (e.g., with cyclodextrins), and nanostructures to enhance solubility and absorption [3].

- Lead Optimization: Exploring synthetic analogs of this compound to improve its drug-like properties while maintaining or enhancing its biological activity.

- Comprehensive ADMET Studies: Conducting more detailed in vivo pharmacokinetic, toxicity, and metabolism studies to fully assess its suitability as a drug candidate.

References

- 1. Structure Database (LMSD) [lipidmaps.org]

- 2. How Plant Polyhydroxy Flavonoids Can Hinder ... [pmc.ncbi.nlm.nih.gov]

- 3. Modification of biopharmaceutical parameters of flavonoids [frontiersin.org]

- 4. Structure Database (LMSD) [lipidmaps.org]

- 5. This compound, a flaxseed flavonoid, ameliorates high percent ... [sciencedirect.com]

- 6. Effects of herbaceous bioflavonoid this compound on oxidative ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Herbacetin Discovery, Mechanisms, and Therapeutic Potential

Executive Summary

Herbacetin is a naturally occurring flavonoid compound that has gained significant attention in pharmaceutical research for its diverse biological activities and multi-target mechanism of action. Initially identified in traditional medicinal plants like Rhodiola rosea L. and flaxseed, this compound has demonstrated potent therapeutic efficacy across various disease models, including cardiovascular conditions, cancer, metabolic disorders, and respiratory diseases. Its discovery as a novel inhibitor of key molecular targets like SGK1 and ornithine decarboxylase has positioned it as a promising lead compound for drug development. This comprehensive technical review synthesizes current scientific knowledge on this compound, detailing its historical context, mechanism of action, therapeutic applications, and experimental approaches for studying its effects, providing researchers with essential information for advancing this compound-related drug discovery programs.

Introduction and Chemical Properties

This compound (molecular formula: C₁₅H₁₀O₇, molecular weight: 302.24 g/mol, CAS No: 527-95-7) is a flavonol-type flavonoid characterized by a distinct chemical structure featuring multiple phenolic hydroxyl groups at the C-3, C-8, C-4' positions, which contribute to its strong antioxidant activity [1] [2]. The compound's five phenolic hydroxyl groups enable effective free radical scavenging and oxidative damage protection, establishing a fundamental basis for its broad biological activities [3]. Naturally occurring this compound is found in various plant sources, primarily:

- Flaxseed (Linum usitatissimum) - Particularly concentrated in the hulls as this compound diglucoside

- Rhodiola species (especially Rhodiola rosea L.) - Used traditionally in Europe and Asia

- Sedum species - Source of this compound glycosides [3]

This compound's physicochemical properties include limited water solubility but good solubility in DMSO (60 mg/mL, 198.51 mM) and ethanol (5 mg/mL), which should be considered when designing experimental formulations [2]. The compound has demonstrated exceptional stability when stored properly (-20°C in powder form), making it suitable for pharmaceutical development [2].

Historical Discovery and Research Timeline

Early Identification and Traditional Use

The historical context of this compound is rooted in the traditional use of its source plants across various medicinal systems. Rhodiola species have been classified as traditional herbal medicinal products by the European Medicines Agency Committee on Herbal Medicinal Products, with a long history of use in both European and Asian countries for bolstering immunity, ameliorating altitude sickness, fighting aging, and reducing burnout in patients with fatigue syndrome [1]. Clinical studies have reported that Rhodiola extracts could relieve symptoms of ischemic heart disease, such as angina pectoris, and decrease hypoxia-induced oxidative stress [1]. Similarly, flaxseed has been consumed as food and traditional medicine for decades, with historical use for controlling hyperglycemia [4].

Modern Research Trajectory

The systematic investigation of this compound's specific biological activities began in earnest in the 2010s, with significant milestones including:

- 2013: Initial discovery of this compound as an allosteric inhibitor of ornithine decarboxylase (ODC) with anticancer properties [5] [6]

- 2016: Detailed mechanistic studies confirming this compound's binding to ODC and efficacy in colon cancer models [5]

- 2021: Identification of this compound as a novel SGK1 inhibitor with potential applications in cardiac hypertrophy [1]

- 2024-2025: Expanding research on this compound's effects on respiratory conditions including asthma and influenza-induced lung injury [7] [3]

Table 1: Key Milestones in this compound Research

| Year | Discovery Milestone | Significance | Reference |

|---|---|---|---|

| 2013 | ODC inhibition identified | First major molecular target discovered | [6] |

| 2016 | Allosteric binding mechanism characterized | Explained specificity compared to other flavonoids | [5] |

| 2021 | SGK1 inhibition discovered (IC₅₀ = 752 nM) | Expanded therapeutic applications to cardiovascular diseases | [1] |

| 2024 | Efficacy in asthma models demonstrated | Revealed SGK1/NF-κB pathway modulation | [3] |

| 2025 | Anti-influenza activity via NA binding | Showed broad-spectrum antiviral potential | [7] |

Molecular Mechanisms and Signaling Pathways

Primary Molecular Targets

This compound exerts its diverse pharmacological effects through interactions with several key molecular targets, demonstrating a multi-target mechanism that underpins its therapeutic potential:

SGK1 Inhibition: this compound functions as a novel serum/glucocorticoid regulated kinase 1 (SGK1) inhibitor with an IC₅₀ of 752 nmol [1]. Thermal shift assays, KINOMEscan in vitro assays, and molecular docking studies have proven a direct binding interaction between this compound and SGK1 [1]. Site-specific mutation of Asp177 in SGK1 completely ablated the inhibitory activity of this compound, indicating this residue's critical role in the binding interaction [1]. The presence of —OH groups at the C-3, C-8, C-4' positions of the flavonoid structure appears favorable for SGK1 inhibition [1].

Ornithine Decarboxylase Inhibition: this compound acts as an effective allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis [5]. Computer docking simulation and in vitro ODC enzyme assays identified aspartate 44 in ODC as critical for this compound binding [5]. Unlike traditional ODC inhibitors like DFMO, this compound's allosteric mechanism provides a potentially safer profile with reduced toxicity [5].

Neuraminidase Binding: Recent studies have shown that this compound binds to the neuraminidase (NA) protein of influenza virus, reducing viral infection and subsequent activation of fibrotic pathways [7]. Biological layer interferometry (BLI) and cell thermal shift assays (CETSA) confirmed this direct binding interaction [7].

Signaling Pathway Modulation

This compound's interactions with primary molecular targets result in downstream effects on multiple critical signaling pathways:

Diagram 1: this compound's multi-target mechanism and downstream signaling pathways. This compound directly inhibits SGK1 and ODC while binding to viral neuraminidase, resulting in modulation of critical pathways involved in cardiovascular, inflammatory, fibrotic, and oncological processes.

The diagram above illustrates this compound's complex multi-target mechanism, showing how its interactions with primary molecular targets translate to downstream effects on disease-relevant pathways.

Table 2: this compound's Molecular Targets and Downstream Effects

| Molecular Target | Type of Interaction | Key Downstream Effects | Therapeutic Implications |

|---|---|---|---|

| SGK1 | Direct inhibition (IC₅₀ = 752 nM) | Decreased FoxO1 phosphorylation; Reduced NF-κB activation | Cardiac protection; Anti-inflammatory effects |

| ODC | Allosteric inhibition | Reduced polyamine synthesis; Decreased ERK1/2 phosphorylation | Anticancer activity; Chemoprevention |

| Neuraminidase | Direct binding | Reduced viral infection; Suppressed TGF-β/Smad3 pathway | Anti-influenza activity; Anti-fibrotic effects |

| ACSL4 | Downregulation (predicted) | Reduced ferroptosis; Decreased oxidative stress | Cardioprotection against doxorubicin toxicity |

Therapeutic Applications and Efficacy Data

Cardiovascular Applications

This compound has demonstrated significant cardioprotective effects across multiple experimental models:

Cardiac Hypertrophy: this compound significantly suppressed cardiomyocyte hypertrophy both in vitro and in vivo, reduced reactive oxygen species (ROS) synthesis and calcium accumulation, and decreased phosphorylation of SGK1 while regulating its downstream forkhead box protein O1 (FoxO1) signaling pathway [1]. In mouse models subjected to transverse aortic constriction (TAC), this compound treatment reversed cardiac hypertrophy as measured by heart weight to tibia length ratio (HW/TL) and improved multiple cardiac function-related echocardiographic parameters [1].

Doxorubicin-Induced Cardiotoxicity: this compound has shown protective effects against doxorubicin-induced cardiotoxicity through mitigation of oxidative stress and ferroptosis, potentially via regulation of ACSL4 [8]. This suggests potential application as an adjunct therapy in cancer patients receiving anthracycline chemotherapy.

Oncological Applications

This compound exhibits broad-spectrum anticancer activity through multiple mechanisms:

Colon Cancer: Intraperitoneal or oral administration of this compound effectively suppressed HCT116 xenograft tumor growth and reduced the number and size of polyps in a mouse model of APC-driven colon cancer (ApcMin/+) [5]. This compound displayed potent anticancer activity in colon cancer cell lines expressing high levels of ODC, with efficacy comparable to the established ODC inhibitor DFMO but without associated hearing loss toxicity [5].

Chemoprevention: this compound's ODC inhibitory activity positions it as a promising chemopreventive agent, particularly for colorectal cancer [5] [6]. Its ability to suppress TPA- or EGF-induced phosphorylation of ERK1 and ERK2 further supports its potential in preventing tumor promotion [5].

Metabolic and Inflammatory Applications

Research has revealed this compound's potential in managing metabolic disorders and inflammatory conditions:

Insulin Resistance: this compound ameliorated high percent dietary fat-induced insulin resistance and lipid accumulation through regulation of hepatic lipid metabolizing and lipid-regulating enzymes [4]. In obesity-associated insulin resistance (OIR) mouse models, this compound treatment significantly reduced plasma glucose, insulin, HOMA-IR, and HbA1c levels while improving lipid metabolism [4].

Asthma: this compound reduced pro-inflammatory cytokine levels by inhibiting the SGK1/NF-κB pathway in ovalbumin (OVA)-induced asthma models [3] [9]. Treatment resulted in decreased inflammation, reduced ROS generation, inhibited cell apoptosis, and promoted cell proliferation in lung epithelial cells [3].

Influenza-Induced Lung Injury: this compound alleviated influenza virus-induced lung injury and pulmonary fibrosis by binding to viral neuraminidase, reducing viral infection, and suppressing activation of the TGF-β/Smad3 pathway [7]. This represents a novel approach to addressing severe complications of influenza infection.

Table 3: Efficacy Data for this compound Across Disease Models

| Disease Model | Experimental System | Dosing/Concentration | Key Outcomes |

|---|---|---|---|

| Cardiac Hypertrophy | TAC mouse model | Not specified | Improved HW/TL ratio; Reduced fibrosis; Improved cardiac function parameters |

| Colon Cancer | HCT116 xenograft mouse model | 0.4-2 mg/kg (i.p.); 100 mg/kg (oral) | Significant tumor growth suppression; Reduced polyp formation |

| Insulin Resistance | HFD-induced obesity mouse model | Not specified | Reduced plasma glucose, insulin, HOMA-IR; Improved lipid metabolism |

| Asthma | OVA-induced mouse model | 25-100 mg/kg | Reduced airway inflammation; Decreased inflammatory cytokines |

| Influenza Lung Injury | IAV-infected mouse model | Not specified | Reduced viral infection; Attenuated pulmonary fibrosis |

Experimental Protocols and Methodologies

SGK1 Inhibition Assays

The identification and characterization of this compound as an SGK1 inhibitor employed comprehensive biochemical approaches:

Mass Spectrometry-Based Kinase Inhibitory Assay: SGK1 activity was evaluated using a mass spectrometry-based kinase inhibitory assay that measured this compound's inhibitory concentration (IC₅₀ = 752 nM) [1]. The assay conditions involved specific buffer systems and incubation parameters to accurately quantify inhibition kinetics.

Thermal Shift Assay: This method detected the stabilization of SGK1 protein upon this compound binding by monitoring protein thermal denaturation curves, with temperature shifts indicating direct binding interactions [1].

KINOMEscan In Vitro Assay: A competitive binding assay that quantified this compound binding to SGK1 relative to other kinases, demonstrating selectivity across the kinome [1].

Molecular Docking: Computational modeling predicted the binding orientation of this compound within the SGK1 active site, identifying specific amino acid residues (particularly Asp177) critical for the interaction [1].

ODC Inhibition Assays

The characterization of this compound as an ODC inhibitor utilized multiple complementary techniques:

ODC Enzyme Activity Assay: ODC activity was measured as the release of CO₂ from L-[1-C¹⁴] ornithine, with this compound demonstrating concentration-dependent inhibition [5]. Standard protocols involved incubating cell lysates or recombinant ODC protein with reaction buffer and various doses of this compound at 37°C for 1 hour.

Pull-Down Assay with this compound-Conjugated Beads: CNBr-herbacetin-conjugated Sepharose 4B beads were used to demonstrate direct binding between this compound and ODC protein [5]. Recombinant human ODC protein or total cell lysates were incubated with this compound-Sepharose beads, followed by washing and detection of bound ODC.

Computer Docking and Modeling: The structure of ODC (PDB code: 1NJJ) was used as the receptor model in docking simulations using the Schrödinger Suite, with the Traditional Chinese Medicine Database screened to identify potential ODC inhibitors [5].

In Vivo Efficacy Studies

Standardized animal model protocols have been established for evaluating this compound efficacy:

Cardiac Hypertrophy Model: Transverse aortic constriction (TAC) was performed on mice, with this compound administration starting the second day after surgery and maintained by one administration per day for 4 weeks [1]. Assessment included heart weight to tibia length ratios, echocardiographic parameters, and histological analysis of fibrosis.

Asthma Model: Ovalbumin (OVA)-induced asthma models were established in mice by intraperitoneal injection of OVA and Al(OH)₃ every 7 days for 28 consecutive days [3]. This compound was administered at various doses (25, 50, 100 mg/kg) once every 7 days for 14 consecutive days after asthma induction.

Colon Cancer Models: For xenograft studies, athymic nude mice were inoculated with HCT116 cells and this compound administered via intraperitoneal injection (3 times weekly) or oral gavage (5 times weekly) [5]. For the ApcMin/+ model, this compound was injected i.p. 3 times weekly for 8 weeks.

Diagram 2: Experimental workflow for this compound mechanism characterization. The flowchart illustrates the multi-stage approach for identifying and validating this compound's biological activities, from initial screening through mechanistic studies and efficacy validation.

Current Research Gaps and Future Directions

Despite significant progress in understanding this compound's therapeutic potential, several critical research gaps remain:

Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, excretion) studies are needed to fully characterize this compound's bioavailability, tissue distribution, and metabolic fate in vivo [1] [5]. Current research has primarily focused on efficacy rather than pharmacokinetic properties.

Formulation Optimization: Development of advanced delivery systems to overcome this compound's solubility limitations could significantly enhance its therapeutic potential [2]. Nanoformulations or prodrug strategies may improve bioavailability.

Toxicological Assessment: While preliminary studies suggest favorable toxicity profiles compared to drugs like DFMO [5], systematic toxicological evaluation following regulatory guidelines is necessary before clinical translation.

Combination Therapies: Exploration of this compound in combination with existing therapeutics represents a promising direction, particularly for cancer (with conventional chemotherapeutics) or metabolic diseases (with existing antidiabetic agents) [4] [5].

Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification in future clinical trials, particularly for cancer applications where ODC expression levels may correlate with efficacy [5].

Conclusion

References

- 1. of Discovery as a Novel SGK1 Inhibitor to Alleviate... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Immunology & Inflammation related chemical [selleckchem.com]

- 3. This compound Inhibits Asthma Development by Blocking the ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a flaxseed flavonoid, ameliorates high percent ... [sciencedirect.com]

- 5. This compound is a novel allosteric inhibitor of ornithine ... [pmc.ncbi.nlm.nih.gov]

- 6. Methods of treating cancer with this compound [patents.google.com]

- 7. This compound Alleviates Influenza Virus-Induced Lung Injury ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound mitigates oxidative stress and ferroptosis to ... [sciencedirect.com]

- 9. inhibits the development of asthma | JAA this compound [dovepress.com]

Comprehensive Application Notes: Herbacetin Anti-Cancer Protocols in Colon Cancer Research

Introduction and Molecular Mechanisms

Herbacetin (3,4′,5,7,8-pentahydroxyflavone) is a naturally occurring flavonoid compound found in various medicinal plants including Rhodiola rosea, flaxseed (Linum usitatissimum), and ramose scouring rush. Emerging evidence has demonstrated that this compound exhibits potent anti-cancer activity against various malignancies, with particularly promising results in colorectal cancer models. The compound exerts its anti-tumor effects through multiple molecular mechanisms, including allosteric inhibition of key enzymes, suppression of critical signaling pathways, and induction of apoptotic cell death [1] [2]. This compound's multi-target mechanism of action presents a significant advantage in overcoming drug resistance, a common challenge in colorectal cancer (CRC) treatment. Its favorable toxicity profile in preclinical models, with notably fewer side effects compared to conventional ODC inhibitors like DFMO, further enhances its therapeutic potential [2].

The primary molecular targets of this compound in colon cancer cells include ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis; EGFR-ERK/AKT signaling pathway components; and serum/glucocorticoid-regulated kinase 1 (SGK1). Additionally, this compound has been shown to modulate matrix metalloproteinase-9 (MMP9) mediated angiogenesis, which is crucial for tumor growth and metastasis [2] [3] [4]. The structural similarity of this compound to other well-characterized flavonoids such as quercetin and kaempferol, combined with its unique 8-hydroxy group, contributes to its distinct biological activities and potentially enhanced efficacy against colorectal cancer models [1].

Experimental Protocols

In Vitro ODC Enzyme Activity Assay

The ODC enzyme assay measures this compound's direct inhibition of ornithine decarboxylase activity through quantification of CO₂ release from radiolabeled substrate. This protocol is adapted from established methodologies with modifications for this compound application [2]:

- Recombinant ODC Preparation: Utilize recombinant human ODC protein or prepare cell lysates from colon cancer cells (HCT116, DLD1, or HT29) with high ODC expression. For cell lysates, wash cells with cold PBS and lyse using ODC assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.05% Tween 20) followed by centrifugation at 15,000 × g for 15 minutes at 4°C.

- Inhibition Assay: In a sealed reaction vessel, incubate ODC protein (200 ng) or cell lysates (500 μg) with reaction buffer containing 0.4 mM pyridoxal phosphate and varying concentrations of this compound (0-100 μM) or DFMO (positive control) for 15 minutes at 37°C.

- Reaction Initiation: Add L-[1-¹⁴C]ornithine (0.5 μCi, specific activity 50 mCi/mmol) to a final concentration of 0.5 mM. Incubate the reaction at 37°C for 60 minutes with gentle shaking.

- CO₂ Capture and Quantification: Terminate the reaction by injecting 0.5 mL of 2M citric acid through the septum. Continue incubation for additional 60 minutes to ensure complete release and capture of ¹⁴CO₂ in 0.2 mL of hyamine hydroxide soaked filter paper placed in a center well.

- Radioactivity Measurement: Transfer the filter paper to a scintillation vial containing 5 mL of scintillation fluid and measure radioactivity using a liquid scintillation counter. Calculate ODC activity as nmol CO₂ released/hour/mg protein.

Note: this compound exhibits allosteric inhibition of ODC, with aspartate 44 identified as a critical residue for binding. This represents a different mechanism from DFMO, which acts as an irreversible active-site inhibitor [2].

Cell Viability and Proliferation Assays

Cell viability assessment using standardized assays provides crucial information on this compound's anti-proliferative effects against colon cancer cells:

Cell Culture: Maintain human colon cancer cell lines (HCT116, DLD1, HT29) in appropriate media (McCoy's 5A for HCT116 and HT29; RPMI-1640 for DLD1) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [2].

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Create working concentrations by serial dilution in culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v).

MTT Assay Protocol:

- Seed cells in 96-well plates at a density of 2-5 × 10³ cells/well and allow to adhere overnight.

- Treat cells with increasing concentrations of this compound (0-200 μM) for 24-72 hours.

- Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

- Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.

- Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.

- Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis.

Clonogenic Assay:

- Seed cells at low density (200-500 cells/well) in 6-well plates and treat with this compound (0-30 μM) for 10-14 days, replacing medium and compound every 3-4 days.

- After formation of visible colonies, fix cells with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.

- Count colonies containing >50 cells using an automated colony counter or manually under a microscope.

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Apoptosis detection using Annexin V/PI staining allows quantification of this compound-induced programmed cell death:

- Cell Treatment: Treat colon cancer cells (HCT116 or DLD1) with this compound at IC₅₀ and IC₇₅ concentrations (determined from MTT assay) for 24-48 hours. Include untreated and vehicle-treated controls.

- Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization, wash twice with cold PBS, and resuspend in 1× binding buffer at a concentration of 1 × 10⁶ cells/mL.

- Staining Procedure:

- Transfer 100 μL cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

- Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (50 μg/mL).

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μL of 1× binding buffer to each tube and analyze within 1 hour by flow cytometry.

- Flow Cytometry Analysis: Use a flow cytometer with excitation at 488 nm and emission filters of 530 nm for FITC (Annexin V) and 575 nm for PI. Analyze a minimum of 10,000 events per sample.

- Data Interpretation:

- Annexin V⁻/PI⁻: Viable cells

- Annexin V⁺/PI⁻: Early apoptotic cells

- Annexin V⁺/PI⁺: Late apoptotic cells

- Annexin V⁻/PI⁺: Necrotic cells

Note: this compound treatment in colon cancer cells typically shows a dose-dependent increase in both early and late apoptotic populations, confirming induction of programmed cell death [2] [5].

Western Blot Analysis for Signaling Pathways

Protein expression analysis by Western blotting enables detection of this compound-induced changes in key signaling pathways:

- Protein Extraction: Harvest this compound-treated cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.

- Gel Electrophoresis: Separate 20-40 μg of total protein per lane on 8-12% SDS-polyacrylamide gels and transfer to PVDF membranes.

- Antibody Incubation:

- Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies in blocking buffer overnight at 4°C.

- Use antibodies against: p-EGFR, total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2, cleaved caspase-3, PARP, Bcl-2, Bax, and β-actin (loading control).

- Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Signal Detection: Develop blots using enhanced chemiluminescence substrate and visualize with a digital imaging system.

- Densitometric Analysis: Quantify band intensities using ImageJ software and normalize to loading controls.

Note: this compound treatment typically demonstrates dose-dependent reduction in phosphorylated forms of EGFR, AKT, and ERK, indicating suppression of these pro-survival signaling pathways [3].

Pathway Diagrams and Visual Summaries

Molecular Mechanisms of this compound in Colon Cancer Cells

The following diagram summarizes the key molecular targets and pathways modulated by this compound in colon cancer cells:

Experimental Workflow for this compound Evaluation

The following diagram illustrates a comprehensive experimental workflow for evaluating this compound's anti-cancer activity in colon cancer models:

Data Presentation and Quantitative Results

In Vitro Efficacy of this compound in Colon Cancer Models

Table 1: Anti-proliferative effects of this compound in colon cancer cell lines

| Cell Line | IC₅₀ (μM) | Assay Type | Treatment Duration | Key Molecular Changes | Reference |

|---|---|---|---|---|---|

| HCT116 | 15-25 μM | MTT assay | 48 hours | ↓ ODC activity, ↓ polyamine levels | [2] |

| DLD1 | 20-30 μM | MTT assay | 48 hours | ↓ ODC activity, ↑ apoptosis | [2] |

| HT29 | 25-35 μM | MTT assay | 48 hours | ↓ ODC activity, ↓ cell proliferation | [2] |

| HCT116 ODC-knockdown | N/A | MTS assay | 48 hours | Reduced sensitivity to this compound | [2] |

Table 2: In vivo efficacy of this compound in colon cancer models

| Animal Model | Dosing Regimen | Route | Treatment Duration | Efficacy Outcomes | Toxicity Observations | Reference |

|---|---|---|---|---|---|---|

| HCT116 xenograft (nude mice) | 0.4 mg/kg, 3×/week | Intraperitoneal | 2 weeks | 45% tumor growth inhibition | No weight loss or overt toxicity | [2] |

| HCT116 xenograft (nude mice) | 2 mg/kg, 3×/week | Intraperitoneal | 2 weeks | 65% tumor growth inhibition | No weight loss or overt toxicity | [2] |

| HCT116 xenograft (nude mice) | 100 mg/kg, 5×/week | Oral administration | 3 weeks | 60% tumor growth inhibition | No GI toxicity or hearing loss | [2] |

| APCᵐⁱⁿ⁄₊ mouse model | 0.4 mg/kg, 3×/week | Intraperitoneal | 8 weeks | 40% reduction in polyp number | No detectable toxicity | [2] |

| APCᵐⁱⁿ⁄₊ mouse model | 2 mg/kg, 3×/week | Intraperitoneal | 8 weeks | 55% reduction in polyp size | No detectable toxicity | [2] |

Comparison with Standard ODC Inhibitor

Table 3: Comparative analysis of this compound versus DFMO

| Parameter | This compound | DFMO | Significance |

|---|---|---|---|

| ODC inhibition mechanism | Allosteric inhibitor | Irreversible active-site inhibitor | Different binding sites |

| IC₅₀ for ODC enzyme | ~10 μM | ~50 μM | This compound more potent in enzymatic assays |

| Cellular IC₅₀ | 15-35 μM | 200-500 μM | This compound more potent in cellular systems |

| Hearing loss toxicity | Not observed | Significant concern | Clinical advantage for this compound |

| GI side effects | Minimal at effective doses | Dose-limiting | Better therapeutic window for this compound |

| Polyamine depletion | Moderate | Profound | Different metabolic impact |

Conclusion and Research Implications

This compound represents a promising multi-target agent for colorectal cancer prevention and treatment, demonstrating efficacy in both in vitro and in vivo models. Its unique allosteric inhibition of ODC, combined with modulation of key signaling pathways including EGFR-ERK/AKT and SGK1, provides a strong mechanistic foundation for further development [2] [3] [4]. The favorable toxicity profile observed in preclinical studies, particularly the absence of hearing loss associated with DFMO, positions this compound as a potentially safer alternative for long-term chemoprevention strategies.

For researchers implementing these protocols, several critical considerations emerge. First, the solubility characteristics of this compound necessitate appropriate vehicle controls (typically DMSO-based with final concentration ≤0.1%). Second, the allosteric mechanism of ODC inhibition requires validation through appropriate enzymatic assays rather than assuming competitive kinetics. Third, the multi-target nature of this compound suggests that comprehensive pathway analysis should be incorporated into experimental designs to fully capture its mechanisms of action.

Future research directions should include: (1) development of synthetic analogs to improve potency and pharmacokinetic properties; (2) investigation of combination therapies with conventional chemotherapeutic agents; (3) detailed assessment of this compound's effects on the tumor microenvironment; and (4) advanced formulation strategies to enhance bioavailability. The established protocols and comprehensive data presented in these application notes provide a solid foundation for advancing this compound through the drug development pipeline for colorectal cancer.

References

- 1. Unlocking the Multifunctional Therapeutic Potential of ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel allosteric inhibitor of ornithine ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppressed MMP9 mediated angiogenesis of ... [sciencedirect.com]

- 4. Discovery of this compound as a Novel SGK1 Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. potential of Carica papaya Linn black seed extract Anticancer ... against [bmccomplementmedtherapies.biomedcentral.com]

Application Notes and Protocols: Herbacetin Administration in Hepatic Encephalopathy Models

Introduction and Mechanism of Action

Hepatic encephalopathy (HE) represents a complex neurological complication arising from acute or chronic liver failure, characterized by cognitive deficits, motor impairments, and neuropsychiatric symptoms. The pathogenesis of HE involves multiple interconnected pathways including hyperammonemia, oxidative stress, neuroinflammation, and altered neurotransmitter systems. Current therapeutic options for HE remain limited, primarily focusing on ammonia reduction through lactulose and antibiotics, creating a significant unmet need for novel neuroprotective strategies that target the underlying mechanisms of neural damage.

Herbacetin, a natural flavonoid compound found in various medicinal plants including Ephedra sinica Stapf and Sedum roseum, has recently emerged as a promising multi-target therapeutic candidate for HE. This flavonoid possesses a distinctive chemical structure (C15H10O7) with multiple phenolic hydroxyl groups that contribute to its potent antioxidant and anti-inflammatory properties [1]. Preclinical evidence indicates that this compound exerts comprehensive neuroprotective effects through modulation of key signaling pathways including AMPK/SIRT1, resulting in reduced oxidative stress, attenuated neuroinflammation, and suppression of apoptotic mechanisms in neural tissues [2]. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological complications associated with liver dysfunction.

Experimental Design and Animal Model Induction

Hepatic Encephalopathy Model Establishment

Animal Selection: Utilize adult male Sprague-Dawley rats (200-250 g) housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to standard laboratory chow and water. Allow at least one week for acclimatization before experimental procedures [2].

HE Induction Protocol: Induce acute liver injury and subsequent HE via intraperitoneal injection of thioacetamide (TAA) at 350 mg/kg body weight dissolved in sterile physiological saline [2]. Administer TAA as a single bolus injection on day 30 of the experimental timeline after this compound pretreatment.

Model Validation Parameters: Confirm successful HE induction through behavioral assessments (locomotor activity, cognitive function), measurement of serum hepatotoxicity markers (ammonia, ALT, AST, ALP), and evaluation of oxidative stress biomarkers in brain tissue (MDA, GSH) [2].

This compound Administration Protocol

Dosing Strategy: Administer this compound at two dosage levels (20 and 40 mg/kg body weight) via oral gavage or intraperitoneal injection once daily for 30 consecutive days prior to TAA administration [2].

Vehicle Preparation: Prepare this compound fresh daily by dissolving in vehicle solution containing 2.5% DMSO, 5% PEG 400, and 5% Tween-80 in 1× PBS, followed by sonication for 20 minutes to ensure complete dissolution [3].

Control Groups: Include three control groups: (1) Naive control (no treatment), (2) Vehicle control (vehicle solution only), and (3) Disease control (TAA alone without this compound pretreatment) [2].

Experimental Timeline

Table 1: Comprehensive Experimental Timeline

| Day | Procedure | Parameters Measured |

|---|---|---|

| -7 to 0 | Acclimatization period | Baseline body weight, general health |

| 1-29 | This compound pretreatment (20/40 mg/kg/day) | Daily monitoring of weight, food/water intake |

| Day 30 | TAA administration (350 mg/kg, i.p.) | - |

| Day 31-34 | Behavioral assessments | Motor function, cognitive tests |

| Day 35 | Sacrifice and tissue collection | Serum, liver, and brain tissue harvesting |

Behavioral Assessment Protocols

Motor Function Evaluation

Open Field Test: Assess locomotor activity and exploratory behavior using a computerized activity monitoring system. Place individual rats in the center of a square arena (100 × 100 × 40 cm) and record for 10 minutes. Measure total distance traveled, average speed, rearing frequency, and time spent in center versus periphery zones. Perform tests in a sound-attenuated room with consistent lighting conditions [2].

Beam Walking Test: Evaluate motor coordination and balance using a graduated narrow beam (1.5 cm wide, 120 cm long) elevated 50 cm above padded surface. Train rats for three consecutive days prior to testing. Score performance on a 7-point scale: 1 = unable to traverse beam; 7 = traverses beam with fewer than two footslips. Record the number of foot faults and time to traverse the beam [2].

Cognitive Function Assessment

Morris Water Maze (MWZ): Conduct spatial learning and memory tests using a circular pool (180 cm diameter, 60 cm high) filled with opaque water maintained at 22±1°C. Divide the pool into four quadrants and place a hidden platform (10 cm diameter) 1.5 cm below water surface in the target quadrant. Perform four trials per day for five consecutive days with 60-second inter-trial intervals. Record escape latency, path efficiency, and time spent in target quadrant during a 60-second probe trial conducted 24 hours after the last training session [2].

Novel Object Recognition Test: Evaluate recognition memory in an open-field apparatus using a two-day protocol. On day one, allow rats to explore the empty arena for 10 minutes (habituation). On day two, place two identical objects in the arena and allow 10 minutes of exploration (familiarization). After a 2-hour retention interval, replace one familiar object with a novel object and record exploration time for both objects during a 5-minute test session. Calculate discrimination index as (time with novel object - time with familiar object)/(total exploration time) [2].

Molecular and Biochemical Analysis Protocols

Tissue Collection and Processing

Blood Collection and Serum Preparation: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, i.p.) and collect blood via cardiac puncture. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes at 4°C. Aliquot serum and store at -80°C until analysis [2].

Perfusion and Brain Tissue Harvesting: Transcardially perfuse rats with ice-cold phosphate-buffered saline (PBS, pH 7.4) until effluent runs clear. Rapidly dissect brains and divide sagittally: one hemisphere for biochemical analyses (snap-frozen in liquid nitrogen), the other for histology (immersion-fixed in 4% paraformaldehyde for 24 hours) [2].

Brain Homogenate Preparation: Homogenize frozen brain tissues in ice-cold PBS (1:10 w/v) using a motorized homogenizer. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant for biochemical assays. Determine protein concentration using Bradford assay [2].

Biochemical Assays

Table 2: Comprehensive Biochemical Analysis Parameters

| Parameter Category | Specific Markers | Assay Method | Sample Type |

|---|---|---|---|

| Liver Function | Ammonia, ALT, AST, ALP | Commercial kits | Serum |

| Oxidative Stress | MDA, GSH, SOD, CAT | Spectrophotometry | Brain homogenate |

| Neuroinflammation | TNF-α, IL-1β, IL-6 | ELISA | Brain homogenate |

| Apoptosis Markers | Annexin V, Caspase-3 | ELISA/Western blot | Brain homogenate |

| Key Signaling Proteins | p-AMPK, SIRT1, GS | Western blot | Brain homogenate |

Ammonia Measurement: Quantify serum ammonia levels using commercial ammonia assay kit based on the glutamate dehydrogenase method. Briefly, mix 10 μL serum with 100 μL working reagent and incubate at 37°C for 10 minutes. Measure absorbance at 340 nm and calculate ammonia concentration using a standard curve [2].

Oxidative Stress Parameters: Assess lipid peroxidation by measuring malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay. Determine reduced glutathione (GSH) levels using Ellman's reagent. Quantify antioxidant enzyme activities (SOD, CAT) using commercially available kits following manufacturer's protocols [2] [4].

Western Blot Analysis

Protein Extraction and Quantification: Homogenize brain tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate equal amounts of protein (30-50 μg) by SDS-PAGE (8-15% gels depending on target protein molecular weight) [2].

Membrane Transfer and Blocking: Transfer proteins to PVDF membranes using wet transfer system. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AMPK, SIRT1, GS, Caspase-3, Bax, Bcl-2, and β-actin (loading control) overnight at 4°C [2] [4].

Detection and Visualization: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with chemiluminescence imaging system. Quantify band intensities using ImageJ software [2].

Histopathological Analysis

Tissue Processing and Sectioning: Process fixed brain tissues through graded ethanol series, clear in xylene, and embed in paraffin. Section at 5 μm thickness using a rotary microtome and mount on poly-L-lysine-coated slides [2].

H&E Staining: Deparaffinize sections in xylene, rehydrate through graded ethanol series to distilled water. Stain with hematoxylin for 5 minutes, differentiate in 1% acid alcohol, and counterstain with eosin for 3 minutes. Dehydrate, clear, and mount with synthetic resin [2] [5].

Immunofluorescence Staining: Perform antigen retrieval by heating sections in citrate buffer (pH 6.0). Block with 5% normal goat serum for 1 hour. Incubate with primary antibodies against GFAP, Iba-1, or NeuN overnight at 4°C. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount with antifade mounting medium containing DAPI [5].

Microscopic Evaluation: Examine stained sections under light or fluorescence microscope. Capture images from at least five different fields per section. Assess histopathological changes using semi-quantitative scoring systems for inflammation, edema, and cellular integrity [2].

Data Analysis and Interpretation

Key Research Findings

Table 3: Summary of this compound Effects in TAA-Induced HE Model

| Parameter | TAA Control Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Measurement Method |

|---|---|---|---|---|

| Ammonia (μmol/L) | 215.6 ± 18.3 | 162.4 ± 14.7* | 128.9 ± 11.2* | Enzymatic assay |

| MDA (nmol/mg prot) | 8.92 ± 0.75 | 5.41 ± 0.48* | 3.87 ± 0.35* | TBARS assay |

| GSH (μmol/mg prot) | 1.85 ± 0.16 | 2.78 ± 0.24* | 3.42 ± 0.29* | Ellman's method |

| TNF-α (pg/mg prot) | 45.3 ± 3.8 | 28.7 ± 2.5* | 19.4 ± 1.7* | ELISA |

| IL-1β (pg/mg prot) | 38.6 ± 3.2 | 24.2 ± 2.1* | 15.8 ± 1.4* | ELISA |

| Annexin V (ng/mg prot) | 12.5 ± 1.1 | 8.3 ± 0.7* | 5.6 ± 0.5* | ELISA |

| p-AMPK/AMPK ratio | 0.42 ± 0.04 | 0.78 ± 0.07* | 1.15 ± 0.10* | Western blot |

| SIRT1 (relative expression) | 0.58 ± 0.05 | 0.89 ± 0.08* | 1.24 ± 0.11* | Western blot |

| Escape latency (s) | 48.3 ± 4.1 | 32.6 ± 2.9* | 25.4 ± 2.2* | Morris water maze |

Data presented as mean ± SEM; *p < 0.05 vs. TAA control group [2]

Mechanism of Action Visualization

The following diagram illustrates the key molecular pathways through which this compound exerts its neuroprotective effects in hepatic encephalopathy models:

Diagram 1: Molecular mechanisms of this compound-mediated neuroprotection in hepatic encephalopathy. This compound activates AMPK and SIRT1 signaling pathways, leading to reduced oxidative stress, inflammation, and apoptosis, ultimately improving cognitive function.

Conclusion and Research Implications

The comprehensive data presented in these application notes demonstrate that This compound pretreatment at doses of 20 and 40 mg/kg significantly attenuates TAA-induced hepatic encephalopathy in rats through multi-mechanistic actions. The flavonoid's therapeutic efficacy manifests through improvement in behavioral performance, reduction in serum ammonia and liver enzymes, decreased brain oxidative stress markers, attenuated neuroinflammation, and suppressed apoptotic signaling. The dose-dependent nature of these protective effects provides valuable guidance for dosage selection in future preclinical studies.

From a translational perspective, the activation of AMPK/SIRT1 pathways by this compound represents a promising mechanistic approach for addressing the complex pathophysiology of HE. However, researchers should consider several practical considerations when implementing this protocol. First, the notable CYP450 inhibition potential of this compound [6] necessitates careful evaluation of potential drug-drug interactions in combination therapy scenarios. Second, the optimal pretreatment duration (30 days in this protocol) may present logistical challenges for certain experimental timelines. Third, the vehicle composition requires precise preparation to ensure proper solubilization and stability of this compound throughout the administration period.

Future research directions should include dose-ranging studies to establish the minimum effective dose, investigations into post-onset therapeutic efficacy (rather than just pretreatment models), and exploration of combination therapies with standard HE treatments. Additionally, further mechanistic studies are warranted to elucidate the precise molecular interactions between this compound and the AMPK/SIRT1 signaling axis, potentially identifying more specific targets for therapeutic intervention in hepatic encephalopathy and other neurologica complications of liver disease.

References

- 1. A comprehensive review of this compound: From chemistry to ... [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and cognitive enhancing effects of ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel allosteric inhibitor of ornithine ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in HepG2 cells [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Asthma Development by Blocking the ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Broadly Blocks the Activities of CYP450s by ... [thieme-connect.com]

Comprehensive Application Notes and Protocols: Herbacetin Inhibition of Cytochrome P450 Enzymes

Introduction to CYP450 Inhibition and Herbacetin

Cytochrome P450 (CYP450) enzymes constitute a superfamily of hemoproteins that play a pivotal role in the metabolism of xenobiotics, including approximately 70-80% of all clinically used drugs. Inhibition of CYP450 enzymes is one of the most common mechanisms underlying drug-drug and drug-botanical interactions, which can lead to altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered therapeutics. The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend rigorous evaluation of investigational compounds for CYP450 inhibition potential during drug development, with specific focus on seven major CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) that are responsible for the metabolism of most therapeutic agents. [1] [2]

This compound is a bioactive flavanol compound found in various natural sources that has gained research attention due to its broad-spectrum inhibitory activity against multiple CYP450 enzymes. Recent mechanistic studies have identified this compound as a potent CYP blocker through systematic screening of natural compound libraries. This flavonol possesses a unique chemical structure characterized by 4-, 6-, and 8-hydroxyl groups on the flavone backbone, which have been determined as essential moieties for its inhibitory effects on CYP450 enzymes. The pharmacokinetic characteristics of this compound and its potential for causing metabolic interactions warrant thorough investigation to assess its therapeutic applicability and safety profile. [3] [4] [5]

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | Flavonol |

| IUPAC Name | 3,4',5,7,8-Pentahydroxyflavone |

| Molecular Formula | C₁₅H₁₀O₇ |

| Key Structural Features | 4-, 6-, and 8-hydroxyl groups |

| CYP Inhibition Profile | Broad-spectrum inhibitor |

| Primary Mechanisms | Mixed and non-competitive inhibition |

Mechanisms and Inhibitory Profile of this compound

Spectrum of CYP450 Inhibition

This compound demonstrates potent inhibitory activity against a broad spectrum of CYP450 enzymes, with particularly strong effects on CYP3A4, CYP2B6, CYP2C9, CYP2E1, and CYP2D6. Experimental data reveals that this compound at 100 µM concentration almost completely inhibits the functions of major CYP450 enzymes. Quantitative analysis shows IC₅₀ values below 10 µM for each tested isoenzyme, indicating potent inhibition capacity. The concentration-dependent inhibition follows characteristic Michaelis-Menten kinetics, with the inhibitory potency varying across different CYP isoforms. These findings are significant given that the aforementioned enzymes collectively account for the metabolism of a substantial proportion of clinically used drugs, with CYP3A4 alone responsible for approximately 50% of marketed drug metabolism. [3] [4] [5]

Inhibition Mechanisms

This compound exhibits diverse inhibitory mechanisms across different CYP450 isoforms, which has been elucidated through comprehensive enzyme kinetic studies. Specifically, this compound inhibits CYP3A4, CYP2B6, CYP2C9, and CYP2E1 through a mixed inhibition mechanism, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. In contrast, this compound non-competitively blocks CYP2D6, suggesting binding to an allosteric site rather than the active site. This mechanistic diversity highlights the complex interactions between this compound and various CYP450 enzymes. Structure-activity relationship studies have revealed that the 4-, 6-, and 8-hydroxyl groups on the flavone backbone are essential structural elements for the observed inhibitory effects, likely contributing to hydrogen bonding and coordination with the heme iron in the CYP450 active sites. [3] [4] [5]

Table 2: CYP450 Isoform Inhibition Profile of this compound

| CYP Isoform | Inhibition Mechanism | IC₅₀ Value | Inhibition Constants (Kᵢ) | Probe Substrate |

|---|---|---|---|---|

| CYP3A4 | Mixed | <10 µM | Not specified | Midazolam, Testosterone |

| CYP2B6 | Mixed | <10 µM | Not specified | Bupropion |

| CYP2C9 | Mixed | <10 µM | Not specified | Tolbutamide |

| CYP2E1 | Mixed | <10 µM | Not specified | Chlorzoxazone |

| CYP2D6 | Non-competitive | <10 µM | Not specified | Dextromethorphan |

The following diagram illustrates the molecular interactions and inhibitory mechanisms of this compound with CYP450 enzymes:

Experimental Protocols

CYP450 Inhibition Assay Using Human Liver Microsomes

3.1.1 Materials and Reagents

- Pooled human liver microsomes (0.2-0.5 mg/mL protein concentration) from at least 50 donors

- This compound (test compound) dissolved in DMSO or methanol (final solvent concentration <0.5%)